REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([NH:8][C:9]2[C:21]3[C:20]4[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=4)[NH:14][C:13]=3[N:12]=[C:11]([NH:22]C(=O)C(C)(C)C)[N:10]=2)[CH:5]=[CH:6][CH:7]=1.[OH-].[Na+]>C(Cl)(Cl)Cl.CO>[Br:1][C:2]1[CH:3]=[C:4]([NH:8][C:9]2[C:21]3[C:20]4[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=4)[NH:14][C:13]=3[N:12]=[C:11]([NH2:22])[N:10]=2)[CH:5]=[CH:6][CH:7]=1 |f:1.2,3.4|
|
Name
|
7
|
Quantity
|
209 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)NC1=NC(=NC=2NC3=CC=CC=C3C21)NC(C(C)(C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl.CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
provided 128 mg of AAG103 as a white solid in 76% yield
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C(C=CC1)NC1=NC(=NC=2NC3=CC=CC=C3C21)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |